![molecular formula C14H14BrNO B3280945 4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide CAS No. 7250-28-4](/img/structure/B3280945.png)
4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
Description
4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide , also known by its chemical formula C₁₄H₁₄BrNO , is a crystalline compound. It exhibits white crystals and has a molecular weight of approximately 292.17 Da . The compound’s structure consists of a pyridinium ring with a phenylethyl group and a methyl group attached.
Molecular Structure Analysis
The molecular structure of 4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is crucial for understanding its properties and interactions. The compound comprises a pyridinium ring with a phenylethyl group (containing a ketone) and a methyl group. The bromide ion is associated with the pyridinium nitrogen .
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point of 161–163°C when recrystallized from chloroform .
- Infrared Spectrum (FTIR) : Key absorption bands include C-H aromatic (3032 cm⁻¹), C=O pyrone (1749 cm⁻¹), C=O benzoic acid (1677 cm⁻¹), and C=C aromatic (1574 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) :
- Proton NMR (¹H NMR) in DMSO-d₆: Peaks at δ 2.18 (methyl group), 3.15 (two N-methyl groups), 3.98 (CH benzoic acid), 5.35 (C(2)H), 6.00 (CH pyridine), and aromatic signals from phenyl groups .
- Carbon NMR (¹³C NMR) in DMSO-d₆: Notable peaks include C=O pyrone (161.8 ppm), C=O benzoic acid (166.9 ppm), and other aromatic carbon resonances .
- Mass Spectrometry (MS) : The compound’s mass spectrum shows peaks corresponding to its molecular ion (M⁺), water loss, and fragment ions .
properties
IUPAC Name |
2-(4-methylpyridin-1-ium-1-yl)-1-phenylethanone;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO.BrH/c1-12-7-9-15(10-8-12)11-14(16)13-5-3-2-4-6-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEUVYMCPGZOPM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC(=O)C2=CC=CC=C2.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448552 | |
Record name | 4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | |
CAS RN |
7250-28-4 | |
Record name | NSC27029 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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